5-(1-Fluoroethyl)-1H-pyrazol-3-amine

Descripción

5-(1-Fluoroethyl)-1H-pyrazol-3-amine is a fluorinated pyrazole derivative characterized by a 1-fluoroethyl substituent at the 5-position of the pyrazole ring and an amine group at the 3-position. Pyrazole derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The introduction of fluorine atoms into organic molecules often enhances metabolic stability, lipophilicity, and bioavailability due to fluorine’s electronegativity and small atomic radius .

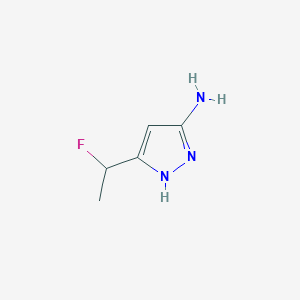

Structure

2D Structure

Propiedades

IUPAC Name |

5-(1-fluoroethyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FN3/c1-3(6)4-2-5(7)9-8-4/h2-3H,1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARUXUWYPBJAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NN1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Pyrazole Ring Formation via Condensation with Fluorinated Ketones

Another common approach involves the condensation of hydrazine derivatives with fluorinated α,β-unsaturated ketones or 1,3-diketones, which can introduce the fluoroethyl group at the 5-position.

Catalytic and Metal-Mediated Approaches

Recent literature reviews on pyrazole derivatives highlight the use of transition metal catalysts (e.g., silver, copper) to improve regioselectivity and yields in pyrazole synthesis. For fluorinated pyrazoles, silver-catalyzed cyclization of hydrazones with fluorinated diketones has shown moderate to excellent yields. Optimization of reaction conditions such as temperature, solvent, base, and ligand significantly influences the outcome.

| Catalyst | Solvent | Base | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ag catalyst (e.g., AgNO3) | Toluene | K2CO3 | 60°C | Up to 99 | Best yield with Me2phen ligand |

| Cu(OTf)2 | Toluene | K2CO3 | 60°C | 60 | Moderate yield |

| Fe(OTf)3 | Toluene | K2CO3 | 60°C | Low | Unproductive |

Summary Table of Preparation Methods

Research Findings and Notes

- The fluorination step is critical and often achieved by using perfluorinated olefins or fluorinated ketones as starting materials.

- Reaction temperature and solvent choice significantly affect regioselectivity and yield.

- The use of bases such as triethylamine or potassium carbonate is common to facilitate cyclization.

- Transition metal catalysts can enhance yields and selectivity but may require careful optimization of ligands and reaction conditions.

- Purification typically involves aqueous work-up and chromatographic techniques.

- Yields vary widely depending on the method, with catalytic methods providing the highest efficiency.

Análisis De Reacciones Químicas

5-(1-Fluoroethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.

Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various adducts.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of pharmaceutical compounds. It is being investigated for potential therapeutic effects, particularly as:

- Anti-inflammatory Agents : Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting a pathway for developing new anti-inflammatory drugs .

- Anticancer Agents : Numerous studies have reported the anticancer potential of pyrazole derivatives. For example, compounds derived from 5-(1-Fluoroethyl)-1H-pyrazol-3-amine have shown promising results in inhibiting cancer cell growth across various cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells .

Biological Studies

Due to its structural similarity to biologically active molecules, this compound is utilized in enzyme inhibition studies and receptor binding assays. Its ability to modulate enzyme activity makes it a candidate for investigating mechanisms of action in various biological pathways.

Materials Science

In materials science, this compound is explored for its unique chemical properties that can be harnessed in developing advanced materials. Its potential applications include:

- Polymers and Coatings : The incorporation of pyrazole derivatives into polymer matrices can enhance their thermal stability and mechanical properties, making them suitable for high-performance applications.

Case Studies

Several case studies illustrate the applications and efficacy of this compound:

Mecanismo De Acción

The mechanism of action of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table compares 5-(1-Fluoroethyl)-1H-pyrazol-3-amine with key analogs, highlighting structural variations and their implications:

Key Research Findings and Trends

Fluorine’s Role : Fluorine incorporation (e.g., 1-fluoroethyl, trifluoromethyl) is a prevailing strategy to enhance metabolic stability and target affinity, as seen in and .

Synthetic Efficiency : Multi-step routes (e.g., ’s 52.3% yield for 5-(3,5-dimethoxyphenylethyl)-1H-pyrazol-3-amine) highlight the need for optimization in fluorinated pyrazole synthesis .

Diverse Applications : Pyrazole-3-amine derivatives serve as antiproliferative agents (), enzyme inhibitors (), and antimicrobials (), underscoring their versatility.

Actividad Biológica

5-(1-Fluoroethyl)-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a fluorinated ethyl substituent. Its molecular formula is C6H8FN3, and it is characterized by the presence of an amine group that may contribute to its reactivity and biological interactions.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors involved in various signaling pathways. Pyrazole derivatives have been shown to inhibit key enzymes linked to inflammatory responses and cancer progression, such as cyclooxygenase (COX) and mitogen-activated protein kinases (MAPKs) .

Biochemical Pathways

The compound may influence several biochemical pathways:

- Cell Growth Regulation : It has shown potential in inhibiting cell proliferation in cancer cell lines.

- Oxidative Stress Response : The compound may modulate oxidative stress pathways, enhancing cellular resistance to oxidative damage.

- Inflammatory Pathways : By targeting COX enzymes, it could reduce inflammation and associated pathological conditions.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity against various cancer cell lines. For instance, studies have demonstrated its ability to inhibit cell growth in A549 (lung cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating effective concentrations for therapeutic action .

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| A549 | 10.5 | Growth inhibition |

| HepG2 | 12.3 | Growth inhibition |

In Vivo Studies

Animal model studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary data suggest that the compound can achieve significant bioavailability when administered orally, making it a candidate for further development in cancer therapy .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives similar to this compound:

- Inhibition of p38 MAP Kinase : A related study discovered compounds that selectively inhibit p38 MAP kinase, demonstrating structural similarities with pyrazole derivatives. These compounds showed promising results in reducing tumor growth in xenograft models .

- COX Inhibition : Another study focused on novel pyrazole derivatives targeting COX enzymes. The findings indicated that certain substitutions could enhance selectivity and potency against COX-2, suggesting that this compound might exhibit similar properties .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(1-fluoroethyl)-1H-pyrazol-3-amine, and how can reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of fluoroethyl-substituted acrylamide derivatives with hydrazine hydrate or phenylhydrazine. For example, describes a similar synthesis where hydrazine hydrate in ethanol yielded a pyrazol-3-amine derivative in 79% yield. Key parameters include:

- Solvent : Ethanol or glacial acetic acid (protonation aids cyclization) .

- Temperature : Room temperature to reflux (60–80°C) to accelerate ring closure.

- Catalyst : Acidic conditions (e.g., acetic acid) improve regioselectivity for the 1H-pyrazole isomer .

Monitoring reaction progress via TLC and optimizing stoichiometry (1:1.2 molar ratio of acrylamide to hydrazine) can enhance yield.

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Detect NH stretching vibrations at ~3448–3278 cm and C-F stretches near 1100–1000 cm .

- H NMR : Identify NH protons (δ 4.5–5.5 ppm, DO exchangeable) and fluoroethyl CHF signals (split into doublets due to coupling) .

- F NMR : Confirm fluorine incorporation (δ -200 to -220 ppm for CHF groups) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] peaks).

Q. How can researchers assess the bioactivity of this compound in antimicrobial or antitumor studies?

- Methodological Answer :

- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against bacterial strains (e.g., S. aureus, E. coli) or MTT assays for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .

- Control compounds : Compare with analogs lacking the fluoroethyl group to isolate electronic/steric effects of fluorine.

- Dose-response curves : Test concentrations from 1 µM to 100 µM to establish IC values .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole ring formation be addressed in derivatives like this compound?

- Methodological Answer : Regioselectivity is influenced by substituent electronic effects. For example:

- Electron-withdrawing groups (e.g., fluorine) on the acrylamide precursor direct hydrazine attack to the β-carbon, favoring 5-substituted pyrazoles .

- Steric hindrance : Bulky groups (e.g., 1-fluoroethyl) may favor 1,3-disubstitution. Computational modeling (DFT) predicts transition-state stability to optimize synthetic routes .

Q. What role does the fluorine atom play in modulating the compound’s physicochemical and biological properties?

- Methodological Answer :

- Lipophilicity : Fluorine increases logP, enhancing membrane permeability (measure via HPLC logP assays) .

- Metabolic stability : Fluorine resists oxidative degradation (test using liver microsomes).

- Electronic effects : The electronegative fluorine alters hydrogen-bonding capacity, impacting target binding (study via X-ray crystallography or molecular docking) .

Q. How can contradictory bioactivity data between similar pyrazol-3-amine derivatives be resolved?

- Methodological Answer :

- Standardize assays : Use identical cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v) .

- Structural validation : Confirm purity (HPLC ≥95%) and tautomeric forms (e.g., 1H vs. 2H pyrazole) via N NMR .

- Meta-analysis : Compare substituent effects across studies (e.g., fluorine vs. chlorine at the ethyl group) .

Q. What crystallographic challenges arise when resolving the structure of this compound?

- Methodological Answer :

- Twinning : Common in pyrazole derivatives; use SHELXD for initial structure solution and TWINLAW for refinement .

- Disorder : The fluoroethyl group may exhibit rotational disorder. Apply restraints (ISOR, DELU) in SHELXL .

- Hydrogen bonding : Locate NH interactions using Hirshfeld surface analysis .

Methodological Tables

Table 1 : Key Synthetic Parameters for Pyrazol-3-amine Derivatives

Table 2 : Analytical Signatures for this compound

| Technique | Diagnostic Signal | Functional Group Confirmation | Reference |

|---|---|---|---|

| IR Spectroscopy | 3448 cm (NH) | Amine group | |

| H NMR | δ 4.8 ppm (CHF, J = 47 Hz) | Fluoroethyl substituent | |

| F NMR | δ -210 ppm | Fluorine position |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.